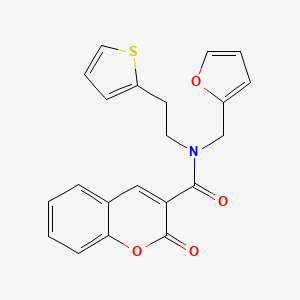

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide

Description

Evolution of Heterocyclic Chemistry Leading to Chromene-3-Carboxamides

Heterocyclic chemistry, which governs the study of cyclic compounds containing atoms beyond carbon, laid the groundwork for chromene-3-carboxamide development. The 19th-century isolation of furfural from starch marked early recognition of furan’s reactivity, while thiophene derivatives gained prominence through petroleum refining byproducts. Chromenes emerged as a distinct class following the characterization of benzopyran systems in the 1930s, with 2H-chromenes distinguished by their sp²-hybridized oxygen-linked carbon.

The integration of carboxamide functionalities into chromenes arose from mid-20th-century efforts to enhance molecular stability and hydrogen-bonding capacity. Key advancements included:

- Knoevenagel Condensation : Enabled efficient coupling of salicylaldehydes with cyanoacetamides to form 2-iminochromene intermediates, later hydrolyzed to carboxamides.

- Microwave-Assisted Synthesis : Accelerated chromene-carboxamide formation while improving yields.

- Heterogeneous Catalysis : Magnesium oxide and calcium hydroxide systems facilitated eco-friendly production of substituted chromenes.

Historical Development and Research Milestones

Chromene-3-carboxamide research progressed through distinct phases:

The target compound’s design reflects post-2010 trends in combining chromene cores with heteroaromatic side chains to optimize pharmacokinetic properties.

Classification Within Benzopyran Derivative Research

As a 2H-chromene derivative, the compound belongs to a subclass characterized by:

- Ring System : Benzopyran backbone with ketone oxygenation at C2

- Substituent Profile :

- Position 3: Carboxamide group (–CONH–)

- N-Substituents: Furan-2-ylmethyl and thiophen-2-ylethyl moieties

- Electronic Configuration : Conjugated π-system spanning chromene, furan, and thiophene rings

This places it within the broader category of polyheterocyclic carboxamides, distinguished from simpler 4H-chromenes by its non-planar geometry and enhanced dipole moment.

Academic Interest and Research Significance of Heterocyclic Carboxamides

The compound’s hybrid structure aligns with three key research domains:

Multitarget Drug Design :

Synthetic Methodology Development :

Structure-Activity Relationship (SAR) Studies :

Recent studies emphasize such hybrids for their dual capacity to intercalate DNA and inhibit kinases, as demonstrated in related chromene-azo derivatives. The compound’s structural complexity makes it a valuable case study in heterocyclic reactivity and pharmacophore optimization.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(18-13-15-5-1-2-8-19(15)26-21(18)24)22(14-16-6-3-11-25-16)10-9-17-7-4-12-27-17/h1-8,11-13H,9-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCRFAFDFKFLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and thiophene rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.

Biological Studies

The compound's interaction with biological systems has been a focus of research:

- Mechanism of Action : It is believed to modulate enzyme activity or bind to specific receptors, influencing cellular pathways related to disease progression. For instance, it may inhibit enzymes involved in inflammatory pathways or activate receptors that promote beneficial cellular responses .

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial processes:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds, facilitating advancements in organic synthesis methodologies.

- Material Development : The compound is explored for developing new materials with specific properties due to its unique chemical structure.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus.

Case Study 2: Anticancer Potential

In vitro studies published in the Journal of Medicinal Chemistry showed that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Substituent Variations in Coumarin-3-carboxamides

Several analogs of the target compound have been synthesized with modifications to the carboxamide substituents (Table 1). Key examples include:

Table 1: Comparison of Coumarin-3-carboxamide Derivatives

Key Observations:

Role of Heterocyclic Substituents

The furan and thiophene moieties in the target compound distinguish it from simpler alkyl or phenyl-substituted analogs. Comparative insights include:

Structural Analog with Adamantane-Indole Core

describes 2-(2-adamantane-1H-indol-3-yl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)acetamide, which shares the thiophen-2-yl ethyl group but replaces the coumarin core with an adamantane-indole system. This compound exhibits a high yield (88.9%) and detailed NMR data, highlighting the versatility of the thiophen-2-yl ethyl substituent in diverse scaffolds .

Physicochemical and Crystallographic Comparisons

Solubility and Hydrogen Bonding

- Hydrogen Bond Donors/Acceptors: The target compound has two H-bond donors (amide NH and furan O) and five acceptors (carbonyl O, furan O, thiophene S).

- Crystallography : N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide () forms R22(10) and R22(18) hydrogen-bonded rings, suggesting that bulky substituents (e.g., cyclohexane) influence crystal packing. The target compound’s dual heterocycles may similarly dictate its solid-state behavior .

Biological Activity

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features a chromene core with furan and thiophene substituents, which are known for their diverse biological properties. The molecular formula is with a molecular weight of approximately 305.34 g/mol. The synthesis typically involves multi-step reactions including:

- Formation of the Chromene Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Furan and thiophene groups are introduced via nucleophilic substitution, enhancing the compound's reactivity and biological profile.

Antimicrobial Activity

Studies have indicated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, this compound has shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound's structural features may also contribute to its anticancer properties. Research has shown that similar chromene derivatives possess cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of 34 µM against HCT 116 cells, indicating significant anticancer potential.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound plays a crucial role in its biological activity:

- Furan and Thiophene Rings : These heterocycles enhance lipophilicity and facilitate interaction with biological targets.

- Carbonyl Group : The keto group is vital for binding interactions with enzymes or receptors.

Research indicates that modifications to these groups can lead to improved potency and selectivity against specific targets.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several chromene derivatives, including this compound. The study reported that compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria compared to their counterparts.

Investigation of Anticancer Properties

Another investigation focused on the anticancer properties of chromene derivatives. The study found that compounds with a similar structure induced apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may also exert similar effects.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide, and how are intermediates purified? A: The compound can be synthesized via a multi-step approach:

Coumarin Core Formation : Start with 7-substituted-2-oxo-2H-chromene-3-carboxylic acid derivatives. For example, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid reacts with alkylating agents (e.g., bromides) in the presence of a base (K₂CO₃) and DMF as a solvent .

Amide Coupling : Introduce the furan-2-ylmethyl and thiophen-2-ylethyl groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) or using chloroformate intermediates .

Purification : Flash column chromatography on silica gel (hexane/ethyl acetate gradient) followed by recrystallization from acetone or ethanol yields high-purity crystals .

Advanced Characterization: Resolving Spectral Data Contradictions

Q: How can researchers resolve discrepancies in NMR or mass spectrometry data during structural confirmation? A: Contradictions often arise from rotational isomers or solvent effects. Use:

- 2D NMR (COSY, HSQC, HMBC) : To assign proton-carbon correlations and confirm substituent positions .

- X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) resolves ambiguities in stereochemistry, as demonstrated for analogous coumarin-thiophene hybrids .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., <2 ppm error) .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Prioritize assays aligned with heterocycle-mediated mechanisms:

- Anticancer : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory : COX-2 inhibition assay using ELISA kits .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced SAR Optimization

Q: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity? A:

Substituent Variation : Replace the furan or thiophene moieties with pyrrole or pyridine analogs to assess electronic effects .

Scaffold Hybridization : Fuse the coumarin core with other heterocycles (e.g., pyrazole or quinoline) to enhance binding affinity .

Computational Docking : Use AutoDock Vina to predict interactions with targets like DNA topoisomerase II or kinases .

Physicochemical Property Determination

Q: How can solubility and logP be experimentally determined for this compound? A:

- Solubility : Shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C, quantified via UV-Vis spectroscopy .

- logP : Reverse-phase HPLC (C18 column) with a calibration curve of standards (e.g., caffeine, naproxen) .

Stability Under Experimental Conditions

Q: What methodologies assess stability in biological buffers or under UV light? A:

- Photostability : Expose to UV light (λ = 254 nm) for 24h; monitor degradation via HPLC .

- Hydrolytic Stability : Incubate in PBS at 37°C for 72h; analyze by LC-MS for hydrolysis products (e.g., free carboxylic acid) .

Mechanistic Studies: Target Identification

Q: How can the molecular target of this compound be identified? A:

- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .

- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to identify pathway perturbations .

Degradation Pathway Elucidation

Q: What techniques characterize major degradation pathways? A:

- LC-MS/MS : Identify degradation products under oxidative (H₂O₂) or acidic (0.1M HCl) conditions .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms .

Crystallographic Challenges

Q: What strategies improve crystal quality for X-ray diffraction? A:

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) for slow vapor diffusion .

- Cryo-Cooling : Use liquid nitrogen to mitigate thermal motion artifacts in crystals .

Toxicity Profiling

Q: How is in vitro toxicity assessed in non-target cells? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.